molecular formula C10H20N2O2 B13623074 Methyl 4-(4-aminopiperidin-1-yl)butanoate

Methyl 4-(4-aminopiperidin-1-yl)butanoate

Cat. No.: B13623074
M. Wt: 200.28 g/mol
InChI Key: XMVLUUNBMOTQAT-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminopiperidin-1-yl)butanoate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific and industrial applications. This compound is known for its potential use in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-aminopiperidin-1-yl)butanoate typically involves the reaction of 4-aminopiperidine with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminopiperidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Methyl 4-(4-aminopiperidin-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-aminopiperidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-1-yl)butanoate: Similar structure but lacks the amino group.

    4-Aminopiperidine: Contains the piperidine ring with an amino group but lacks the ester functionality.

    Methyl 4-(4-hydroxypiperidin-1-yl)butanoate: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness

Methyl 4-(4-aminopiperidin-1-yl)butanoate is unique due to the presence of both the ester and amino functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 4-(4-aminopiperidin-1-yl)butanoate

InChI

InChI=1S/C10H20N2O2/c1-14-10(13)3-2-6-12-7-4-9(11)5-8-12/h9H,2-8,11H2,1H3

InChI Key

XMVLUUNBMOTQAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1CCC(CC1)N

Origin of Product

United States

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